molecular formula C18H14N4OS2 B6118812 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

Número de catálogo B6118812
Peso molecular: 366.5 g/mol
Clave InChI: UGVGMFBABYXZGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential in treating tuberculosis (TB). TB is a serious infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it increasingly difficult to treat, and there is an urgent need for new drugs to combat this disease.

Mecanismo De Acción

The exact mechanism of action of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not yet fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the proton motive force, which is critical for the generation of energy in the bacterial cell.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity towards mammalian cells, and it does not induce significant liver or kidney toxicity in animal models. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the development of new drugs to combat the growing problem of drug resistance in TB. However, one of the limitations of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of focus is to further elucidate the mechanism of action of the compound and to identify its molecular targets in M. tuberculosis. Another area of focus is to optimize the pharmacokinetic properties of the compound, such as its solubility and stability, to improve its efficacy in vivo. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in humans and to evaluate its potential as a new drug for the treatment of TB.

Métodos De Síntesis

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide was synthesized using a multicomponent reaction that involves the condensation of 2-aminobenzimidazole, thiourea, and 2-bromoacetic acid in the presence of a catalyst. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed using various analytical techniques.

Aplicaciones Científicas De Investigación

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. In vivo studies using animal models of TB have also shown promising results, with 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide demonstrating efficacy in reducing bacterial load and improving survival rates.

Propiedades

IUPAC Name

2-(1-phenylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(21-17-19-10-11-24-17)12-25-18-20-14-8-4-5-9-15(14)22(18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVGMFBABYXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.